4-ethyl-N,N-dimethylpiperidin-4-amine
Description
Properties
IUPAC Name |
4-ethyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPEJJQOYNWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-piperidone with ethyl iodide and dimethylamine under basic conditions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of 4-ethyl-N,N-dimethylpiperidin-4-amine.
Reduction: Various secondary and tertiary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 4-ethyl-N,N-dimethylpiperidin-4-amine span several areas, particularly in medicinal chemistry, pharmacology, and biotechnology.
Drug Development
This compound serves as a building block for synthesizing drugs targeting neurological disorders. Its interaction with neurotransmitter systems, particularly acetylcholine and dopamine pathways, positions it as a candidate for further pharmacological exploration. Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression due to their modulatory effects on neurotransmitter release .
Studies have demonstrated that 4-ethyl-N,N-dimethylpiperidin-4-amine interacts with various biological targets. For example, it has been investigated for its potential inhibitory effects on enzymes involved in disease pathways, such as those related to Leishmania and Plasmodium falciparum . Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.
Buffering Agent in Cell Cultures
In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the optimal range (6-8.5). This application is essential for ensuring the stability and viability of cells during experimental procedures .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-ethyl-N,N-dimethylpiperidin-4-amine, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylpiperidin-4-amine | Dimethyl substitution at nitrogen | Commonly used in organic synthesis |
| 1-Methyl-4-(methylamino)piperidine | Methyl substitution at nitrogen | Exhibits different biological activities |
| N,N-Diethylpiperidin-4-amines | Diethyl substitution | Potentially different pharmacokinetics |
| 4-Dimethylaminopiperidine | Dimethyl substitution on piperidine | Known for catalytic applications |
The specific substitution pattern in 4-ethyl-N,N-dimethylpiperidin-4-amine enhances its reactivity compared to other derivatives, making it a candidate for further investigation in drug development .
Case Studies
Several studies highlight the applications of 4-ethyl-N,N-dimethylpiperidin-4-amine:
- Neurological Disorders : Research has focused on synthesizing derivatives of this compound to enhance its efficacy against neurological disorders. These studies include high-throughput screening methods to identify compounds with selective activity against specific targets within the central nervous system .
- Antiparasitic Activity : Investigations into its effectiveness against Leishmania species have revealed potential inhibitory effects on critical enzymes necessary for parasite survival. The structure-guided approach has led to increased potency in related compounds, demonstrating the importance of structural modifications .
- Cell Culture Applications : As a buffering agent, this compound has been pivotal in maintaining optimal conditions for cell growth and experimentation in various biological assays, thus supporting research across multiple disciplines .
Mechanism of Action
The mechanism of action of 4-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(Dimethylamino)pyridine: Another related compound with a pyridine ring.
Uniqueness
4-Ethyl-N,N-dimethylpiperidin-4-amine is unique due to its piperidine ring structure, which imparts different chemical properties and reactivity compared to its pyridine analogs .
Biological Activity
4-Ethyl-N,N-dimethylpiperidin-4-amine, a piperidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other piperidine derivatives known for their pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. This article reviews the biological activity of 4-ethyl-N,N-dimethylpiperidin-4-amine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of 4-ethyl-N,N-dimethylpiperidin-4-amine can be attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : Piperidine derivatives often modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may act as an antagonist or agonist at these receptors, influencing neurological functions.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s.
- Antiviral Properties : Some studies suggest that piperidine derivatives can inhibit viral replication, potentially through interference with viral entry or replication processes.
Anticancer Activity
Recent studies have demonstrated that piperidine derivatives exhibit anticancer properties. For instance, a derivative similar to 4-ethyl-N,N-dimethylpiperidin-4-amine showed significant cytotoxicity against various cancer cell lines (e.g., FaDu hypopharyngeal tumor cells), indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethyl-N,N-dimethylpiperidin-4-amine | FaDu (hypopharyngeal) | 10.5 |
| Reference Drug (Bleomycin) | FaDu | 15.0 |
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests potential benefits in treating neurodegenerative diseases. In vitro studies indicated that it could enhance acetylcholine levels in synaptic clefts, thereby improving cognitive function in models of Alzheimer’s disease .
Case Studies
- Alzheimer’s Disease Model : In a study involving transgenic mice models of Alzheimer’s disease, administration of piperidine derivatives resulted in improved memory and reduced amyloid plaque formation. This supports the hypothesis that compounds like 4-ethyl-N,N-dimethylpiperidin-4-amine may have therapeutic applications in neurodegenerative disorders .
- Dengue Virus Inhibition : Research indicated that certain piperidine derivatives could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). The findings suggest that structural modifications similar to those in 4-ethyl-N,N-dimethylpiperidin-4-amine may enhance antiviral efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
